绿僵菌素
描述
科学研究应用
绿霉素具有广泛的科学研究应用,包括:
作用机制
绿霉素通过靶向特定的分子途径发挥作用。 它抑制肥大细胞活化,肥大细胞活化是过敏反应的关键参与者 . 该化合物抑制肥大细胞中钙离子的积累,从而阻断其活化和随后的炎症介质释放 . 这种机制有助于缓解过敏反应症状并促进肠道屏障修复 .
类似化合物:
绿霉素: 另一种从海洋真菌中分离得到的喹啉生物碱,以其抗炎特性而闻名.
3-O-甲基绿霉素: 绿霉素的一种衍生物,具有相似的生物活性.
绿霉素的独特性: 绿霉素因其强大的抗过敏特性和修复肠道屏障的能力而脱颖而出 . 其独特的作用机制,包括抑制肥大细胞活化和钙离子积累,使其有别于其他类似化合物 .
总之,绿霉素是一种很有前景的化合物,在科学研究中具有广泛的应用,特别是在化学、生物学、医药和工业领域。其独特的化学结构和生物活性使其成为开发新型治疗剂的宝贵候选药物。
生化分析
Biochemical Properties
Viridicatol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These enzymes are crucial in extracellular matrix degradation, and their inhibition by viridicatol suggests potential therapeutic applications in preventing tumor metastasis and invasion . Additionally, viridicatol has been shown to suppress mast cell activation, which is essential in allergic reactions . This suppression is achieved by inhibiting the accumulation of calcium ions in mast cells, thereby preventing their degranulation .
Cellular Effects
Viridicatol exerts various effects on different cell types and cellular processes. In HT1080 human fibrosarcoma cells, viridicatol inhibits the activities and expressions of MMP-2 and MMP-9, which are involved in tumorigenesis . Furthermore, in a mouse model of ovalbumin-induced food allergy, viridicatol alleviates allergy symptoms by decreasing levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α . It also promotes the production of interleukin-10 and repairs the intestinal barrier by inhibiting mast cell degranulation . These effects highlight viridicatol’s potential as a therapeutic agent for allergic diseases and cancer.
Molecular Mechanism
The molecular mechanism of viridicatol involves several pathways and interactions. It inhibits the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways . Specifically, viridicatol inhibits the phosphorylation of JNK, ERK, P38, and STAT6 proteins, which are crucial in mast cell activation and allergic responses . Additionally, molecular docking studies have shown that viridicatol effectively binds to MMP-2 and MMP-9, further elucidating its inhibitory effects on these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of viridicatol have been observed to change over time. Studies have shown that viridicatol remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, viridicatol consistently alleviated allergy symptoms and repaired the intestinal barrier in mice over time . These findings suggest that viridicatol has long-term therapeutic potential without significant degradation or loss of efficacy.
Dosage Effects in Animal Models
The effects of viridicatol vary with different dosages in animal models. In a mouse model of food allergy, viridicatol alleviated hypothermia, anaphylactic score, and diarrhea in a dose-dependent manner . Higher doses of viridicatol led to more significant suppression of allergen-specific immunoglobulin E, histamine, mast cell protease-1, and tumor necrosis factor-α . No toxic or adverse effects were observed at high doses, indicating a favorable safety profile for viridicatol .
Metabolic Pathways
Viridicatol is involved in several metabolic pathways, particularly those related to its anti-inflammatory and anti-tumor activities. It interacts with enzymes such as MMP-2 and MMP-9, which are regulated by the MAPK signaling pathway . By inhibiting these enzymes, viridicatol disrupts the degradation of the extracellular matrix, thereby preventing tumor metastasis and invasion . Additionally, viridicatol’s interaction with mast cells and its inhibition of calcium ion accumulation further highlight its role in metabolic pathways related to allergic responses .
Transport and Distribution
Within cells and tissues, viridicatol is transported and distributed through interactions with various transporters and binding proteins. Its ability to inhibit calcium ion accumulation in mast cells suggests that it may interact with calcium transporters or channels . Furthermore, viridicatol’s distribution within tissues, particularly in the intestinal barrier, indicates its potential for targeted therapeutic applications .
Subcellular Localization
Viridicatol’s subcellular localization is crucial for its activity and function. Studies have shown that viridicatol localizes within mast cells, where it inhibits degranulation and stabilizes the cells . This localization is likely facilitated by specific targeting signals or post-translational modifications that direct viridicatol to mast cells and other relevant compartments . Understanding viridicatol’s subcellular localization can provide insights into its precise mechanisms of action and therapeutic potential.
准备方法
合成路线和反应条件: 绿霉素可以通过多种方法合成,包括从海洋真菌中分离。 分离过程包括从真菌培养物中提取化合物,然后使用色谱技术进行纯化 . 绿霉素的分子式为 C15H11NO3,其结构包括一个喹啉核心,其中含有特定的官能团,这些官能团有助于其生物活性 .
工业生产方法: 绿霉素的工业生产没有得到广泛的记载,但通常涉及海洋真菌青霉菌 (Penicillium griseofulvum) 的大规模发酵,然后进行提取和纯化过程 . 优化发酵条件,如温度、pH 值和营养供应,对于最大限度地提高绿霉素的产量至关重要。
化学反应分析
反应类型: 绿霉素会发生多种化学反应,包括氧化、还原和取代反应。 这些反应是由其结构中存在羟基和羰基等官能团促成的 .
常用试剂和条件:
氧化: 绿霉素可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。
还原: 绿霉素的还原可以在钯催化剂存在下使用氢气进行。
取代: 涉及绿霉素的取代反应通常使用卤素或烷基化试剂在碱性或酸性条件下进行。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,绿霉素的氧化可以导致形成具有改变的官能团的喹啉衍生物 .
相似化合物的比较
Viridicatin: Another quinoline alkaloid isolated from marine fungi, known for its anti-inflammatory properties.
3-O-Methylviridicatin: A derivative of viridicatin with similar biological activities.
Uniqueness of Viridicatol: Viridicatol stands out due to its potent anti-allergic properties and its ability to repair the intestinal barrier . Its unique mechanism of action, involving the suppression of mast cell activation and calcium ion accumulation, differentiates it from other similar compounds .
属性
IUPAC Name |
3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIOTTYIGBOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893995 | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14484-44-7 | |
Record name | Viridicatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of viridicatol in alleviating allergic responses?
A1: Viridicatol exerts its anti-allergic effects primarily by suppressing the activation of mast cells [, , , , ]. This is achieved through the inhibition of key signaling pathways, namely the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways [, ].
Q2: How does viridicatol affect the MAPK and JAK-STAT signaling pathways?
A2: Viridicatol inhibits the phosphorylation of several key proteins involved in these pathways. These include c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), p38 MAP kinases, and signal transducer and activator of transcription 6 (STAT6) []. This inhibition effectively blocks downstream signaling events responsible for mast cell degranulation and the release of pro-inflammatory mediators [, , ].
Q3: Beyond its effects on signaling pathways, how else does viridicatol contribute to mast cell stabilization?
A3: Viridicatol has been shown to suppress calcium (Ca2+) influx in mast cells []. This is significant because Ca2+ influx is a critical step in the process of mast cell degranulation, which releases histamine and other allergic mediators.
Q4: What are the downstream effects of viridicatol's anti-allergic activity in vivo?
A4: In mouse models of ovalbumin-induced food allergy, viridicatol treatment has been shown to:
- Alleviate allergy symptoms []
- Decrease levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-alpha (TNF-α) []
- Promote the production of interleukin-10 (IL-10), an anti-inflammatory cytokine []
- Downregulate the population of B cells and mast cells in the spleen []
- Upregulate the population of regulatory T cells (Tregs) in the spleen []
Q5: Does viridicatol impact the intestinal barrier in the context of food allergy?
A5: Yes, studies show that viridicatol can alleviate intestinal villus injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice with food allergies [].
Q6: Does viridicatol exhibit anti-inflammatory effects beyond its anti-allergic properties?
A6: Yes, research suggests that viridicatol also possesses anti-inflammatory effects in other contexts. For example, it has been shown to suppress the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglia cells [].
Q7: What is the mechanism behind viridicatol's broader anti-inflammatory activity?
A7: Studies point to viridicatol's ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway in LPS-stimulated cells []. This inhibition prevents the phosphorylation and degradation of IκBα, ultimately blocking the translocation of the NF-κB p65/p50 heterodimer to the nucleus and reducing the expression of pro-inflammatory cytokines [].
Q8: What specific pro-inflammatory cytokines are downregulated by viridicatol?
A8: Viridicatol treatment has been shown to reduce the mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α in LPS-stimulated cells [].
Q9: What is the molecular formula and weight of viridicatol?
A9: The molecular formula of viridicatol is C15H11NO3, and its molecular weight is 253.25 g/mol [].
Q10: Has the structure of viridicatol been confirmed through X-ray crystallography?
A10: Yes, the structure of viridicatol has been unambiguously established through X-ray diffraction analysis, confirming its quinolone alkaloid structure [, ].
Q11: Are there other spectroscopic techniques used to characterize viridicatol?
A11: Absolutely. Besides X-ray diffraction, researchers utilize a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): One-dimensional (1H and 13C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY, ROESY) NMR experiments provide detailed information about the structure and connectivity of atoms within the molecule [, , ].
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and atmospheric pressure chemical ionization (APCI) coupled with MS are used to determine the molecular mass and fragmentation pattern, aiding in structural elucidation [, , , ].
- UV-Vis Spectroscopy: This technique helps identify the presence of chromophores and provides information about the electronic structure of the molecule [].
Q12: What is known about the biosynthesis of viridicatol in Penicillium species?
A12: Viridicatol biosynthesis involves a fascinating multi-step pathway:
- Precursors: Anthranilic acid and a phenylpropane unit (e.g., phenylalanine) are the initial precursors [].
- Intermediate Compounds: These precursors combine to form benzodiazepine intermediates, specifically cyclopenin and cyclopenol [, , ].
- Cyclopenase Enzyme: A key enzyme, cyclopenase, catalyzes the transformation of cyclopenin and cyclopenol into viridicatin and viridicatol, respectively. This reaction involves the removal of carbon dioxide (CO2) and methylamine (CH3NH2) [, ].
- Cytochrome P450 Involvement: Recent studies have identified a cytochrome P450 enzyme, VdoD, involved in the meta-hydroxylation step during viridicatol biosynthesis in Penicillium palitans []. This enzyme converts cyclopenin to a hydroxylated intermediate, which then rearranges to form viridicatol [].
Q13: Where is cyclopenase primarily located within the fungal cells?
A13: Cyclopenase is primarily associated with the inner side of the protoplasma membrane of conidiospores in Penicillium cyclopium [].
Q14: Can viridicatol be chemically synthesized?
A14: Yes, several synthetic routes for viridicatol have been developed, including:
- Darzens Condensation/Friedel-Crafts Alkylation: This strategy involves the reaction of dichloroacetanilides with aromatic aldehydes followed by a cyclization step [].
- Regioselective Ring Expansion of Isatins: This method utilizes in situ-generated α-aryldiazomethanes to react with isatins, leading to the formation of viridicatin alkaloids, including viridicatol [].
Q15: What are some promising areas for future research on viridicatol?
A15: Given its promising bioactivities, further investigations are warranted in the following areas:
Q16: What are the potential applications of viridicatol based on current research?
A16: While still in the pre-clinical stage, viridicatol holds promise for various applications, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。